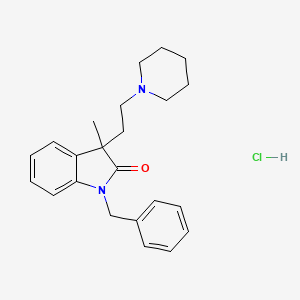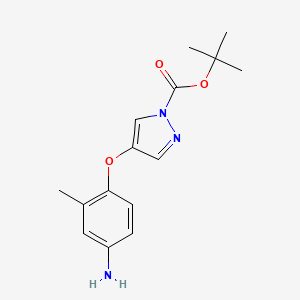![molecular formula C14H12Cl2F3N3 B13730264 7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13730264.png)
7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride is a heterocyclic compound that belongs to the pyrazolo-pyridine family. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a chlorobenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Méthodes De Préparation
The synthesis of 7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo-pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as hydrazines and ketones.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) under specific conditions.
Addition of the chlorobenzylidene moiety: This can be accomplished through a condensation reaction with p-chlorobenzaldehyde.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability.
Analyse Des Réactions Chimiques
7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
These reactions can lead to the formation of various derivatives, which may exhibit different biological activities.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific chemical properties, such as catalysts and ligands for metal complexes.
Mécanisme D'action
The mechanism of action of 7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation .
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride stands out due to its unique structural features, such as the trifluoromethyl group and the chlorobenzylidene moiety. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit significant biological activities and are studied for their potential therapeutic applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Known for their inhibitory activity against specific enzymes, these compounds share some structural similarities with the target compound.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C14H12Cl2F3N3 |
|---|---|
Poids moléculaire |
350.2 g/mol |
Nom IUPAC |
(7E)-7-[(4-chlorophenyl)methylidene]-3-(trifluoromethyl)-2,4,5,6-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride |
InChI |
InChI=1S/C14H11ClF3N3.ClH/c15-10-3-1-8(2-4-10)5-9-6-19-7-11-12(9)20-21-13(11)14(16,17)18;/h1-5,19H,6-7H2,(H,20,21);1H/b9-5+; |
Clé InChI |
HXOXRZUYRPXMDM-SZKNIZGXSA-N |
SMILES isomérique |
C1/C(=C\C2=CC=C(C=C2)Cl)/C3=NNC(=C3CN1)C(F)(F)F.Cl |
SMILES canonique |
C1C(=CC2=CC=C(C=C2)Cl)C3=NNC(=C3CN1)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid](/img/structure/B13730185.png)

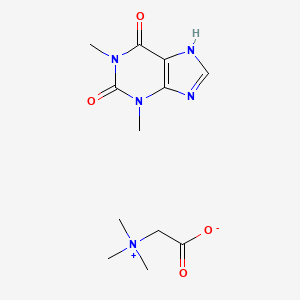


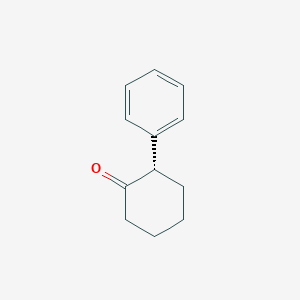
![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;2,2,2-trifluoroacetic acid](/img/structure/B13730226.png)
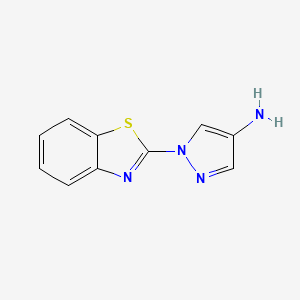
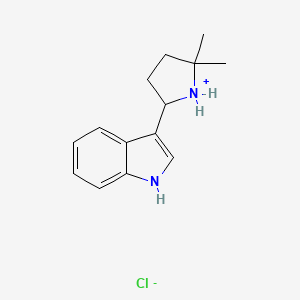

![[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate](/img/structure/B13730242.png)
